
Triglycerol monostearate
Descripción general
Descripción
Triglycerol monostearate, also known as polyglyceryl-3 stearate, is a fatty acid derivative and a useful building block . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond .
Synthesis Analysis
This compound is mainly obtained by the esterification reaction of stearic acid and glycerol . The preparation method includes heating stearic acid and glycerol under appropriate reaction conditions, and adding an acidic catalyst to react to form an esterification product . Another method involves using recovered ditriester as a raw material .Molecular Structure Analysis
The molecular formula of this compound is C27H54O8 . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond . The structure data file (SDF/MOL File) of this compound is available for download .Chemical Reactions Analysis
The preparation of this compound involves an esterification reaction of stearic acid and glycerol . The chemical equilibrium for the preparation of glycerol monostearate (GMS) from glycerol carbonate (GC) and stearic acid (SA) was investigated .Physical And Chemical Properties Analysis
This compound is a white to light yellow solid . It is soluble in alcohols and organic solvents, but insoluble in water . It has certain grease characteristics, good lubricity, and moisture retention .Aplicaciones Científicas De Investigación
1. Dairy and Food Industry Applications
Triglycerol monostearate (TGMS) has been shown to significantly improve the stability and whipping properties of recombined dairy cream. When added to cream containing 36% anhydrous milk fat, TGMS enhanced the viscosity, narrowed droplet size distribution, and reduced average droplet size, leading to improved creaming stability and texture. This stabilization effect is attributed to the displacement of proteins at the interface, indicating its potential as an effective stabilizer in dairy products (Li et al., 2020).
2. Emulsion and Encapsulation Technology
TGMS plays a crucial role in emulsion and encapsulation technologies. It's used in the formation of various emulsions, contributing to the stabilization and control of properties like droplet size and distribution. This characteristic is critical in creating stable food emulsions, as seen in the associative structures of polyglycerol esters in food emulsions, where TGMS showed hexagonal liquid crystalline activity (Hemker, 1981). In addition, its use in encapsulation processes, especially in drug delivery systems, is gaining interest. For instance, glyceryl monostearate (GMS), a similar compound, has shown promise in drug encapsulation and delivery, highlighting the potential of TGMS in similar applications (García-González et al., 2010).
3. Analytical and Chromatographic Applications
TGMS has been analyzed using high-performance liquid chromatography for its complex mixture of mono-, di-, and triglycerides. This analysis is vital for understanding its composition and properties, particularly in commercial applications where it's used as an antistatic agent for thermoplastic polymers (Marcato & Cecchin, 1996).
4. Biodegradability and Environmental Impact
Research has shown that triglycerides like TGMS can undergo biodegradation in soil, indicating their potential use in waste management and environmental applications. This biodegradability is crucial for reducing the environmental impact of fatty wastes from food industries (Hita et al., 1996).
5. Medical and Pharmaceutical Research
In medical research, triglycerides have been investigated for their biocompatibility and erosion behavior in implantable drug delivery systems. For instance, a study on glyceroltripalmitate, a triglyceride similar to TGMS, revealed good biocompatibility and degradability when used in implant matrices, suggesting potential applications for TGMS in similar biomedical devices (Guse et al., 2006).
Mecanismo De Acción
Target of Action
Octadecanoic acid–propane-1,2,3-triol (1/3), also known as Triglycerol monostearate or octadecanoic acid;propane-1,2,3-triol, is a type of solid lipid . Solid lipids have significant roles in various fields, like pharmaceuticals, cosmetics, food, and more . They are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Mode of Action
The compound interacts with its targets to modify the release rate, solubilize, stabilize, and enhance the permeation of drugs . This interaction results in improved biopharmaceutical performance of drugs .
Biochemical Pathways
The compound is involved in the formation of chylomicron mimics nanovesicles, which are used in the treatment of prophylaxis or respiratory infections . It is also involved in the synthesis of amines .
Pharmacokinetics
Solid lipids like this compound are known to improve the bioavailability of drugs by modifying their release rate, solubilizing them, stabilizing them, and enhancing their permeation .
Result of Action
The result of the compound’s action is the improved biopharmaceutical performance of drugs . This is achieved through the modification of the drug’s release rate, solubilization, stabilization, and enhancement of permeation .
Action Environment
The action of the compound can be influenced by environmental factors. For example, the compound is a type of solid lipid that remains solid at ambient temperature . This property can influence its action, efficacy, and stability.
Direcciones Futuras
Recent studies have used Triglycerol monostearate in the development of inflammation-responsive hydrogels for the treatment of rheumatoid arthritis . These studies suggest that such hydrogels are a promising drug delivery system for on-demand drug release, which may contribute to the promotion of rheumatoid arthritis therapy in clinics .
Análisis Bioquímico
Biochemical Properties
Octadecanoic acid–propane-1,2,3-triol (1/3) plays a crucial role in various metabolic pathways such as cellular respiration and photosynthesis . In vivo, it is converted into products such as DHA, glyceraldehyde, and glyceric acid . These oxidized products of Octadecanoic acid–propane-1,2,3-triol (1/3) sustain metabolic pathways .
Cellular Effects
The cellular effects of Octadecanoic acid–propane-1,2,3-triol (1/3) are significant. It is an essential component of pharmaceutical dosage forms . It has its importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Molecular Mechanism
The molecular mechanism of Octadecanoic acid–propane-1,2,3-triol (1/3) involves its interaction with various biomolecules. It forms an ester by eliminating a water molecule in a condensation reaction between an alcohol and a carboxylic acid .
Temporal Effects in Laboratory Settings
It is known that it remains solid at ambient temperature , suggesting its stability over time.
Metabolic Pathways
Octadecanoic acid–propane-1,2,3-triol (1/3) is involved in various metabolic pathways. It is converted into products such as DHA, glyceraldehyde, and glyceric acid . These oxidized products of Octadecanoic acid–propane-1,2,3-triol (1/3) sustain metabolic pathways .
Propiedades
IUPAC Name |
octadecanoic acid;propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3*3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORDLAVTARQWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949643 | |
| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26855-43-6 | |
| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
A: While TGMS has various applications, the research papers primarily focus on its use as a biomaterial in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating and controllably releasing drugs, particularly for targeted therapies. [, , , , , , , ]
A: Studies show that TGMS-based hydrogels can be designed to be enzyme-responsive. For instance, they can incorporate linkers cleavable by Matrix Metalloproteinases (MMPs), enzymes often overexpressed in inflammatory diseases like Rheumatoid Arthritis. This allows for on-demand drug release at the targeted site, enhancing efficacy and potentially reducing side effects. [, , , , ]
A: Research demonstrates the potential of TGMS-based nanoparticles and hydrogels for targeted delivery of anti-inflammatory drugs like Dexamethasone to arthritic joints. The enzyme-responsive nature of these systems, triggered by the high MMP levels in inflamed joints, allows for localized drug release, improving therapeutic efficacy while minimizing systemic exposure. [, , , ]
A: TGMS shows promise in treating other conditions requiring localized drug delivery. For example, researchers are investigating its use in promoting the survival of transplanted adult spinal cord tissue by enabling controlled release of immunosuppressants like Tacrolimus, minimizing systemic side effects. [, ]
A: Yes, studies demonstrate the feasibility of monitoring TGMS-based drug delivery using near-infrared (NIR) dyes. By co-encapsulating an NIR dye with the drug, researchers can track the hydrogel deposit and correlate the dye release with the drug release in vivo, providing a non-invasive way to monitor treatment progress. []
A: Although specific spectroscopic data isn't provided in the papers, TGMS, a glycerol monoesterified with stearic acid, possesses both hydrophilic (glycerol) and hydrophobic (stearic acid) regions. This amphiphilic nature enables self-assembly into various structures like micelles and hydrogels, crucial for encapsulating and releasing drugs. [, , , ]
A: Research indicates that TGMS can be combined with other materials to optimize drug delivery systems. For example, combining TGMS with Polyethylene Glycol (PEG) enhances the biocompatibility and circulation time of the resulting nanoparticles, improving their ability to evade the immune system and reach the target site. [, ]
A: One study explores the use of TGMS in a slow-release selenium fertilizer. Although the specific mechanism isn't detailed, incorporating TGMS likely helps control the release of selenium, improving its uptake by plants and potentially minimizing environmental leaching. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

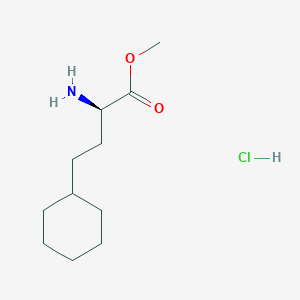
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
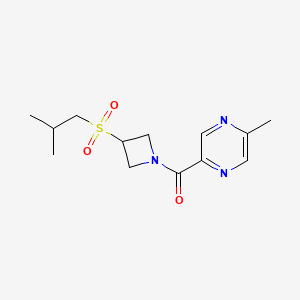

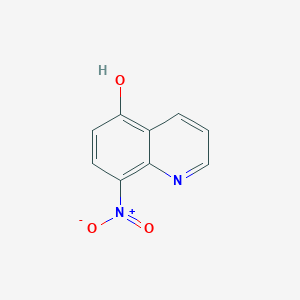
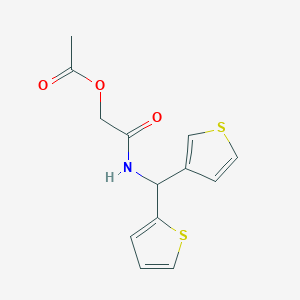
![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)
![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)
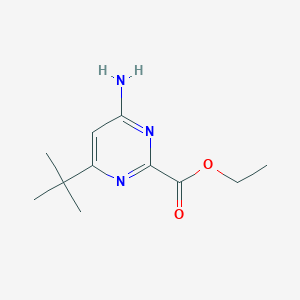

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843406.png)